

GBR 12783 causing seizures or toxicity at high doses

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778

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GBR 12783 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **GBR 12783**, with a specific focus on potential high-dose effects, including seizures and toxicity.

Frequently Asked Questions (FAQs)

Q1: Does GBR 12783 cause seizures at high doses?

There is no direct scientific literature in the provided search results indicating that **GBR 12783** causes seizures at high doses. One case of a 60-second convulsion has been reported with an overdose of Gepirone, a different pharmaceutical compound, which can sometimes be confused with **GBR 12783**.[1] It is crucial to distinguish between these two separate molecules. While **GBR 12783** is a potent and selective dopamine reuptake inhibitor, its specific convulsant potential at high doses is not well-documented in the available resources.

Q2: What is the known toxicity profile of GBR 12783 at high doses?

The provided information does not detail a comprehensive toxicity profile for **GBR 12783** at high doses. Most available studies focus on its efficacy and mechanism of action at therapeutic or experimental concentrations. In-vivo studies in rats have utilized doses up to 10 mg/kg (i.p.) to investigate its effects on dopamine uptake and memory, without reporting acute toxicity.[2][3]







However, the absence of evidence is not evidence of absence, and caution should be exercised when using high doses.

Q3: What is the primary mechanism of action for GBR 12783?

GBR 12783 is a potent and selective dopamine uptake inhibitor.[2][3][4][5] It competitively blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[4] This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic signaling.

Q4: Are there any known cardiotoxic effects of GBR 12783?

The provided search results do not contain specific information regarding the cardiotoxicity of **GBR 12783**. In contrast, the unrelated compound Gepirone is known to be associated with QTc interval prolongation.[6][7] As a general precaution for any novel compound, unexpected cardiovascular effects should be monitored in experimental models.

Troubleshooting Guide for In-Vivo Experiments

This guide is intended to assist researchers who encounter unexpected adverse effects during their experiments with **GBR 12783**.



Observed Issue	Potential Cause	Recommended Action
Unexpected neurological signs (e.g., hyperactivity, stereotypy, tremors)	Excessive dopaminergic stimulation due to high dosage.	- Immediately reduce the dose of GBR 12783 Review the literature for dose-response relationships in your specific animal model Ensure accurate dose calculations and administration.
Seizure-like activity	While not a documented effect of GBR 12783, it could be an idiosyncratic reaction or indicative of extreme overdose. The mechanism of druginduced seizures often involves an imbalance between excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmission.[8]	- Terminate the experiment for the affected animal and provide supportive care Thoroughly document the dose, route of administration, and observed symptoms Consider potential interactions with other administered substances Re-evaluate the experimental protocol and planned dosage regimen.
Signs of general toxicity (e.g., lethargy, respiratory distress, mortality)	Non-specific toxicity or off- target effects at high concentrations.	- Cease administration immediately Provide appropriate veterinary care Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your model Analyze vehicle controls to rule out vehicle-induced toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for **GBR 12783** based on available research.

Table 1: In-Vitro Potency of GBR 12783



Parameter	Species	Tissue	Value	Reference
IC50 ([³H]Dopamine Uptake)	Rat	Striatal Synaptosomes	1.8 nM	[2][3][4]
IC50 ([³H]Dopamine Uptake)	Mouse	Striatal Synaptosomes	1.2 nM	[2][3]

Table 2: In-Vivo Dosing Information for GBR 12783

Dose	Species	Route of Administration	Observed Effect	Reference
10 mg/kg	Rat	Intraperitoneal (i.p.)	Improved memory performance and increased hippocampal acetylcholine release.	[2][3]
8.1 mg/kg	Rat	Intraperitoneal (i.p.)	ID ₅₀ for dopamine uptake inhibition (ex- vivo).	[4]

Experimental Protocols

Protocol 1: Assessment of Dopamine Uptake Inhibition in Rat Striatal Synaptosomes

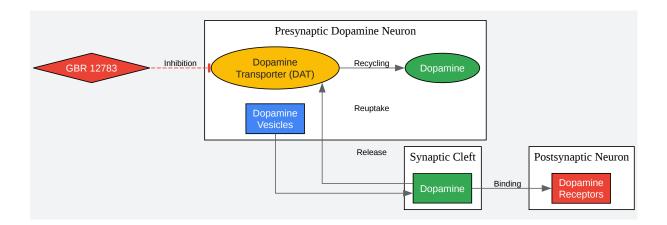
- Preparation of Synaptosomes:
 - Isolate striatal tissue from rats.
 - Homogenize the tissue in a suitable buffer (e.g., sucrose solution).



- Perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).
- Resuspend the pellet in a physiological buffer.
- Dopamine Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of GBR
 12783 or vehicle control at 37°C.
 - Initiate the uptake reaction by adding a known concentration of [3H]dopamine.
 - Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters to remove extracellular [3H]dopamine.
 - Quantify the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis:
 - Calculate the percentage of inhibition of [3H]dopamine uptake for each concentration of GBR 12783 relative to the vehicle control.
 - Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Visualizations

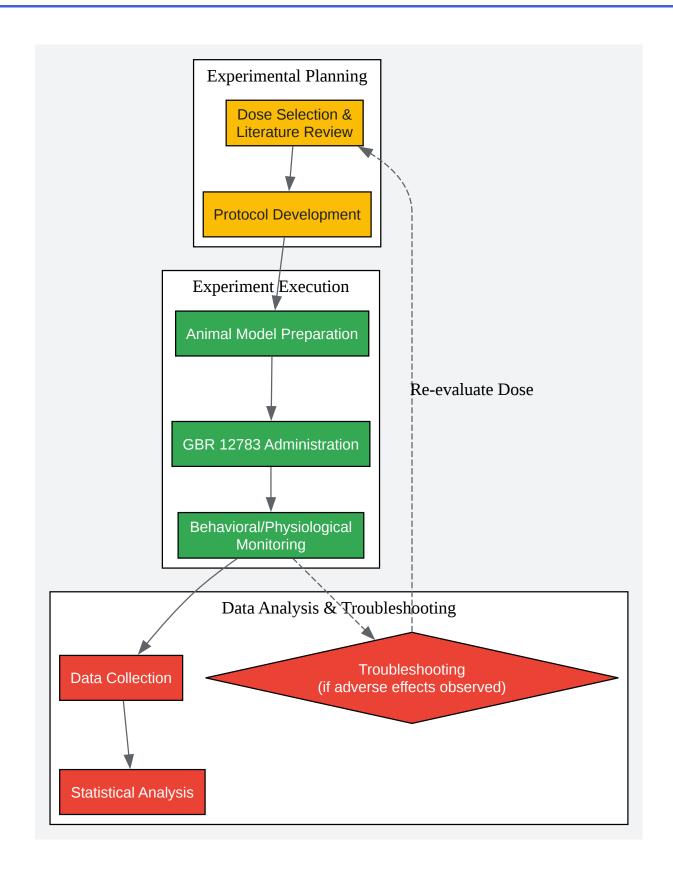




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Caption: Mechanism of action of GBR 12783 as a dopamine reuptake inhibitor.





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Caption: General experimental workflow for in-vivo studies with GBR 12783.



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